N-Methyl-2-(6-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is a chemical compound characterized by its unique structure and properties. This compound is classified as an amine, specifically an ethanamine derivative, which incorporates a trifluoromethyl group attached to a pyridine ring. The presence of the trifluoromethyl group significantly influences the compound's chemical behavior and potential applications.
The compound can be found in various chemical databases and product catalogs, including those from Sigma-Aldrich and PubChem, where it is listed under various identifiers such as CAS Number 17998868 and CID 17998868 . It is often used in research settings for its potential biological activities and as a building block in synthetic chemistry.
N-Methyl-2-(6-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride falls under the category of pharmaceutical intermediates and chemical reagents. Its classification as an amine places it within a broader category of organic compounds that are vital in medicinal chemistry and material science.
The synthesis of N-Methyl-2-(6-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride typically involves several steps, including the formation of the pyridine ring and the introduction of the trifluoromethyl group. Common methods include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) can vary based on specific methodologies employed in laboratory settings.
The molecular structure of N-Methyl-2-(6-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride can be represented by its molecular formula with a molecular weight of approximately 205.18 g/mol. The structure features:
The compound's structural data can be represented using SMILES notation: CN(CC1=CC=CN=C1C(F)(F)F)C
, where C
denotes carbon atoms, N
denotes nitrogen atoms, and F
denotes fluorine atoms .
N-Methyl-2-(6-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride can participate in various chemical reactions typical for amines:
Technical details regarding these reactions depend on specific conditions such as temperature, solvent choice, and catalyst presence.
Data on specific targets would require further empirical studies to elucidate its pharmacodynamics.
N-Methyl-2-(6-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride exhibits several notable physical properties:
Chemical properties include:
Relevant data regarding these properties can be found in chemical safety data sheets or product specifications from suppliers .
N-Methyl-2-(6-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride serves various roles in scientific research:
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5